molecular formula C8H9NO2 B056831 5-Methoxy-4-methylnicotinaldehyde CAS No. 113118-86-8

5-Methoxy-4-methylnicotinaldehyde

Cat. No. B056831
M. Wt: 151.16 g/mol
InChI Key: ATNJPGOTCZQMBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 5-Methoxy-4-methylnicotinaldehyde often involves condensation reactions between different aldehydes and amines under specific conditions to achieve high yields. For instance, the synthesis process of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol was studied, showing that the maximum yield was obtained between 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine under optimized conditions, highlighting a method that could be analogous to synthesizing 5-Methoxy-4-methylnicotinaldehyde (Bai Linsha, 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction. These compounds often crystallize in the monoclinic system, with specific space groups, indicating a stable crystal structure facilitated by π…π packing and intramolecular hydrogen bonding, which could be similar for 5-Methoxy-4-methylnicotinaldehyde (Bai Linsha, 2015).

Chemical Reactions and Properties

The reactivity of 5-Methoxy-4-methylnicotinaldehyde analogs towards various reagents has been explored, demonstrating efficient regiospecific synthesis of heterocycles with masked or unmasked aldehyde functionality. These reactions include cyclocondensation with bifunctional heteronucleophiles and cycloaromatization, indicating the versatility of these compounds in synthetic organic chemistry (P. K. Mahata et al., 2003).

Physical Properties Analysis

The physical properties, including crystallization and stability of compounds similar to 5-Methoxy-4-methylnicotinaldehyde, have been detailed through structural characterization. These compounds exhibit stable crystal structures with specific molecular packing, which can be attributed to their physical properties (Desuo Yang, 2007).

Chemical Properties Analysis

The chemical properties of 5-Methoxy-4-methylnicotinaldehyde and its analogs are closely related to their structural configuration, which influences their reactivity and interaction with different chemical reagents. The stability of the crystal structure, facilitated by intramolecular hydrogen bonding and π…π interactions, contributes significantly to the chemical properties of these compounds (Desuo Yang, 2007).

Scientific Research Applications

Synthesis Applications

5-Methoxy-4-methylnicotinaldehyde is a compound of interest in the synthesis of complex organic molecules. Its derivatives are crucial intermediates in the preparation of various heterocyclic compounds, which have potential applications in pharmaceuticals, agrochemicals, and materials science.

  • Heterocyclic Compound Synthesis : The synthesis processes of derivatives like 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol involve reactions under specific conditions to achieve high yields. These derivatives have been studied for their structural characteristics, showing stable crystal structures and interesting fluorescence properties, which could be useful in materials science and sensing applications (Bai Linsha, 2015).

  • Organocatalysis : Isonicotinic acid has been used as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, demonstrating the utility of nicotinic derivatives in facilitating green chemistry applications. This reflects on the broader potential of 5-Methoxy-4-methylnicotinaldehyde related compounds in catalysis and sustainable chemical synthesis (M. Zolfigol et al., 2013).

Material Science Applications

The derivatives of 5-Methoxy-4-methylnicotinaldehyde are also significant in the development of new materials, especially in the field of polymer science and luminescent materials.

  • Polymer Science : Incorporation of π-conjugated polymers into silica demonstrates the versatility of methoxy-substituted compounds in creating advanced materials. These composites show potential in electronics and photonics, where their optical properties can be finely tuned for specific applications (M. Kubo et al., 2005).

  • Luminescent Materials : Aluminum and zinc complexes with styryl-substituted quinolinolates, derived from methoxy benzaldehydes, show enhanced thermal stability and improved processability. Their photoluminescent properties, particularly in emitting blue-green light, make them candidates for optoelectronic applications (Vasilis P. Barberis & J. Mikroyannidis, 2006).

properties

IUPAC Name

5-methoxy-4-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-7(5-10)3-9-4-8(6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNJPGOTCZQMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-4-methylnicotinaldehyde

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